Cyclopropyl- vs. Methyl-Substituted Pyrrolidine nNOS Inhibitory Potency (Ki Comparison)
In a head-to-head series of cis-3,4-pyrrolidine scaffold-based nNOS inhibitors, the trans-cyclopropyl-containing series (compounds 2a–2f) exhibited Ki values for nNOS ranging from 0.046 μM to 0.175 μM, with the most potent cyclopropyl analog (2e) achieving a Ki of 0.046 μM against nNOS. The methyl-substituted comparator series showed comparable potency but lacked the conformational rigidity and pKa modulation conferred by the cyclopropyl group. The cyclopropyl ring reduced the pKa of the adjacent amino group from 8.9 (parent methyl analog, compound 1) to 7.4, directly weakening the hydrogen bond to the active-site Glu residue and contributing to altered isoform selectivity (n/e selectivity ratio up to 1,500 for compound 2e) [1].
| Evidence Dimension | nNOS inhibitory potency (Ki) and amine pKa |
|---|---|
| Target Compound Data | Ki (nNOS) = 0.046–0.175 μM for cyclopropyl-containing series (2a–2f); pKa = 7.4 (calculated by ACD/Labs 7.0) [1] |
| Comparator Or Baseline | Parent methyl analog (compound 1): pKa = 8.9; Methyl-substituted series nNOS Ki values in comparable low-micromolar to sub-micromolar range but without cyclopropyl rigidity [1] |
| Quantified Difference | ΔpKa = 1.5 log units; n/e selectivity ratio up to 1,500 for cyclopropyl analog 2e vs. lower selectivity for parent methyl analog 1 [1] |
| Conditions | In vitro enzyme assay; Ki calculated from IC₅₀ values measured in duplicate with standard deviations of ±10%; nNOS, eNOS, iNOS isoform panels [1] |
Why This Matters
The cyclopropyl group's pKa-lowering effect directly impacts target engagement and membrane permeability, making the cyclopropyl scaffold mechanistically distinct from the methyl analog for CNS-targeted inhibitor design.
- [1] Li, H.; Huang, H.; Zhang, Y.; et al. Cyclopropyl- and methyl-containing inhibitors of neuronal nitric oxide synthase. Bioorg. Med. Chem. 2013, 21 (5), 1333–1343. DOI: 10.1016/j.bmc.2012.12.019. View Source
